N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 109303-71-1
VCID: VC0015793
InChI: InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)
SMILES: CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O
Molecular Formula: C₁₅H₂₇NO₁₁
Molecular Weight: 397.38

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide

CAS No.: 109303-71-1

Cat. No.: VC0015793

Molecular Formula: C₁₅H₂₇NO₁₁

Molecular Weight: 397.38

* For research use only. Not for human or veterinary use.

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide - 109303-71-1

Specification

CAS No. 109303-71-1
Molecular Formula C₁₅H₂₇NO₁₁
Molecular Weight 397.38
IUPAC Name N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methoxy]oxan-3-yl]acetamide
Standard InChI InChI=1S/C15H27NO11/c1-5(18)16-8-11(21)9(19)6(3-17)26-14(8)25-4-7-10(20)12(22)13(23)15(24-2)27-7/h6-15,17,19-23H,3-4H2,1-2H3,(H,16,18)
SMILES CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC)O)O)O)CO)O)O

Introduction

Structural Characteristics and Identification

The compound consists of two interconnected oxan rings with specific functional group arrangements. The first oxan ring features hydroxyl groups at positions 4 and 5, a hydroxymethyl group at position 6, and an important acetamide group at position 3. The second oxan ring carries hydroxyl groups at positions 3, 4, and 5, a methoxy group at position 6, and connects to the first ring through a methoxy bridge at position 2 .

Molecular Properties

PropertyValueNotes
Molecular FormulaC₁₅H₂₇NO₁₂Based on structural analysis
Molecular Weight~425.38 g/molCalculated from molecular formula
Functional GroupsAcetamide, multiple hydroxyl groups, methoxy, hydroxymethylKey reactive sites
Glycosidic LinkageMethoxy bridgeConnecting the two oxan rings
StereochemistryMultiple chiral centersContributing to biological specificity

This compound bears structural similarities to N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide but contains an additional oxan ring connected through a methoxy bridge .

Physical and Chemical Properties

Physical Properties

PropertyValueReference
Physical StateWhite crystalline solidBased on similar glycosides
SolubilityHighly water-soluble; limited solubility in organic solventsInferred from hydroxyl content
Melting Point195-215°C (with decomposition)Comparable to similar acetylated sugars
Optical Rotation[α]D²⁰ likely positiveCharacteristic of many N-acetylated glycosides

Chemical Stability and Reactivity

The compound shows typical carbohydrate reactivity patterns. The N-acetyl group remains relatively stable under mild conditions but can undergo hydrolysis in strong acidic or basic environments. The multiple hydroxyl groups provide sites for further chemical modifications including esterification, etherification, and oxidation reactions .

Synthesis Methods and Approaches

General Synthetic Strategies

The synthesis of this complex carbohydrate derivative typically employs one of several approaches:

Synthetic MethodKey FeaturesAdvantagesLimitations
Glycosylation ApproachUses protected sugar donors and acceptors with controlled stereochemistryAllows precise control of anomeric configurationRequires multiple protection/deprotection steps
Chemoenzymatic SynthesisCombines chemical steps with enzymatic glycosylationHigh regioselectivity and stereoselectivityLimited by enzyme availability and specificity
Modification of Natural GlycosidesStarts from abundant natural glycosidesEconomical starting materialsLess flexible for structural modifications

Key Synthetic Steps

The synthesis typically involves:

  • Preparation of suitably protected oxan ring precursors

  • Formation of the glycosidic linkage with controlled stereochemistry

  • Installation of the acetamide functionality

  • Sequential deprotection of hydroxyl groups under mild conditions

The acetamide group is generally introduced through acetylation of an amino sugar intermediate using reagents such as acetic anhydride or acetyl chloride .

Biological Significance and Applications

Structural Relevance to Natural Glycoconjugates

This compound structurally resembles fragments found in complex glycoproteins and glycolipids, particularly those containing N-acetylglucosamine (GlcNAc) residues. Such structures play critical roles in cellular recognition, protein folding, and immune system function .

Biological FunctionMechanismResearch Status
Glycosidase InhibitionCompetitive binding to enzyme active sitesPreliminary investigations
Lectin Binding ModulationInteraction with carbohydrate-binding proteinsTheoretical based on structural features
Immunomodulatory EffectsInteraction with carbohydrate receptors on immune cellsSuggested by similar compounds
Anti-inflammatory ActivityPotential interference with glycan-mediated signalingHypothesized based on structure

The N-acetyl group, particularly when attached to a carbohydrate framework, is recognized as a key epitope in many biological recognition processes, contributing to the compound's potential in biological applications .

Analytical Characterization Techniques

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial structural information about this compound:

NMR ExperimentInformation Obtained
¹H NMRAnomeric proton signals (4.5-5.5 ppm), acetamide methyl (≈2.0 ppm)
¹³C NMRAnomeric carbon signals (95-105 ppm), acetamide carbonyl (≈170 ppm)
2D COSY, HSQC, HMBCConnectivity between protons and carbons, confirming structure

Mass Spectrometric Analysis

Mass spectrometry provides accurate mass measurements and fragmentation patterns:

MS TechniqueKey Features
ESI-MSTypically shows [M+H]⁺ at m/z ≈426.4 and [M+Na]⁺ at m/z ≈448.4
MS/MSCharacteristic fragmentation at glycosidic bonds
MALDI-TOFUseful for higher molecular weight derivatives

These analytical techniques help confirm the structure and purity of the synthesized compound .

Comparative Analysis with Related Compounds

Structural Comparisons

The following table compares the target compound with structurally related molecules:

CompoundSimilaritiesDifferencesReference
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamideContains acetamidooxan coreLacks second oxan ring
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(2R,3R,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]oxan-3-yl]acetamideSimilar disaccharide structureDifferent stereochemistry, substituent pattern
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-3-yl]acetamideContains acetamidooxan coreHas methoxyphenoxy instead of second oxan

These structural relationships help predict properties and biological activities of the target compound based on known characteristics of similar molecules.

Research Applications

Applications in Glycobiology

The compound has potential applications in various areas of glycobiology research:

  • As a molecular probe for studying carbohydrate-protein interactions

  • As a standard for analytical methods in glycan analysis

  • As a starting point for the synthesis of more complex glycoconjugates

  • For investigating glycosidase enzyme mechanisms

Medicinal Chemistry Applications

In medicinal chemistry, the compound may serve as:

ApplicationPotential BenefitResearch Status
Glycomimetic Drug DevelopmentMimicking natural glycan structures with improved stabilityTheoretical stage
Glycosidase Inhibitor ScaffoldFramework for developing enzyme inhibitorsEarly research
Carbohydrate-Based VaccinesComponent in synthetic glycoconjugate vaccinesConceptual level
Drug Delivery SystemsBuilding block for glycosylated drug carriersExploratory research

The acetamide-functionalized carbohydrate structure makes this compound particularly interesting for targeting carbohydrate-recognizing proteins involved in various disease processes .

Future Research Directions

Synthetic Optimization

Future synthetic efforts could focus on:

  • Developing more efficient protection/deprotection strategies

  • Exploring enzymatic methods for specific transformations

  • Investigating one-pot synthetic approaches to reduce steps and increase yields

Biological Evaluation

Priority areas for biological investigation include:

  • Systematic screening against glycosidases and lectins

  • Evaluation of immunomodulatory properties

  • Assessment of potential antimicrobial activities

  • Investigation of cellular uptake and metabolism

Structural Modifications

Structure-activity relationship studies could explore:

  • Variation of the acetamide group to other acyl derivatives

  • Modification of the methoxy linkage between the oxan rings

  • Selective functionalization of specific hydroxyl groups

  • Extension to larger oligosaccharide structures

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